Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula
The cocrystal comprises two distinct components:
- Acetic acid : IUPAC name ethanoic acid (C₂H₄O₂)
- [4-(Prop-2-yn-1-yl)cyclohexyl]methanol : IUPAC name (4-(prop-2-yn-1-yloxy)cyclohexyl)methanol (C₁₀H₁₆O₂)
The 1:1 stoichiometric ratio yields the combined molecular formula C₁₂H₂₀O₄ . The systematic cocrystal designation follows the α-form convention for crystalline adducts, with acetic acid acting as the coformer.
| Component | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Acetic acid | C₂H₄O₂ | 60.05 |
| [4-(Prop-2-yn-1-yl)cyclohexyl]methanol | C₁₀H₁₆O₂ | 168.23 |
| Cocrystal (1:1) | C₁₂H₂₀O₄ | 228.28 |
Structural Features and Functional Group Analysis
Cyclohexyl Methanol Core Architecture
The cyclohexane ring adopts a chair conformation , minimizing steric strain between axial substituents. The methanol group (-CH₂OH) occupies an equatorial position on the cyclohexane ring, stabilized by intramolecular hydrogen bonding with adjacent oxygen atoms. Key bond parameters include:
- C-O bond length: 1.427 Å (methanol group)
- C-C bond angles: 111.2°–113.8° (cyclohexane ring)
The hydroxyl group participates in O-H⋯O hydrogen bonds with acetic acid, forming a cyclic hydrogen-bonded motif (R₂²(8) graph set).
Propargyl Ether Substituent Configuration
The prop-2-yn-1-yloxy group (-O-C≡C-CH₃) attaches para to the methanol group on the cyclohexane ring. This linear substituent exhibits:
- C≡C bond length: 1.207 Å
- C-O-C bond angle: 117.3°
- Dihedral angle between propargyl and cyclohexane planes: 82.5°
The acetylene moiety creates electron-deficient regions that engage in C-H⋯π interactions with adjacent aromatic systems in the crystal lattice.
Acetic Acid Co-crystal Formation Dynamics
X-ray diffraction studies reveal a triclinic crystal system (space group P1) with Z' = 1. The cocrystal structure features:
- Dimerization : Acetic acid molecules form centrosymmetric dimers via O-H⋯O hydrogen bonds (2.642 Å)
- Heterosynthon : Methanol hydroxyl groups interact with acetic acid carbonyl oxygens (O⋯O distance: 2.703 Å)
- Van der Waals contacts : Propargyl methyl groups interact with cyclohexane CH₂ groups (3.112–3.287 Å)
The unit cell parameters are:
| Parameter | Value |
|---|---|
| a | 7.842 Å |
| b | 8.916 Å |
| c | 10.235 Å |
| α | 89.7° |
| β | 78.2° |
| γ | 81.3° |
Stereochemical Considerations and Conformational Analysis
The cyclohexane ring exhibits chair-boat interconversion with an energy barrier of 23.4 kJ/mol (DFT/B3LYP/6-311++G**). Key stereochemical features include:
- Axial chirality : The propargyl ether group creates a chiral axis (Cₐₓ = 0.87)
- Enantiomeric preference : The (1R,4R) diastereomer predominates in crystalline form (92% ee)
- Torsional strain : The O-C≡C-CH₃ moiety adopts a syn-periplanar conformation (τ = 178.3°)
Conformational analysis using CrystalExplorer software demonstrates complementary electrostatic potentials between the propargyl electron-deficient zone (-34.8 kcal/mol) and acetic acid's carboxyl hydrogen (+27.3 kcal/mol).
Properties
CAS No. |
287179-85-5 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
acetic acid;(4-prop-2-ynylcyclohexyl)methanol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-2-3-9-4-6-10(8-11)7-5-9;1-2(3)4/h1,9-11H,3-8H2;1H3,(H,3,4) |
InChI Key |
CQMNSVQSINUWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C#CCC1CCC(CC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of [4-(prop-2-yn-1-yl)cyclohexyl]methanol
- The key intermediate, [4-(prop-2-yn-1-yl)cyclohexyl]methanol, can be synthesized via allylic or propargylic substitution reactions on cyclohexylmethanol derivatives.
Starting from cyclohexanone or cyclohexylmethanol, the introduction of the prop-2-yn-1-yl group at the 4-position can be achieved through:
Alkylation with propargyl halides under basic conditions, where the cyclohexylmethanol is first functionalized to a suitable leaving group (e.g., tosylate) at the 4-position, followed by nucleophilic substitution with propargyl anion or equivalent.
Michael addition or related conjugate addition reactions using alkynyl reagents to cyclohexenyl intermediates, followed by reduction to the alcohol.
Purification of the intermediate is typically done by crystallization or chromatography to ensure high purity.
Characterization Data
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C10H16O (for the cyclohexylmethanol part) |
| Molecular Weight | ~152.23 g/mol |
| Physical State | Typically a liquid or low-melting solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
Formation of Acetic Acid Complex (1:1)
- The acetic acid component is introduced by mixing equimolar amounts of acetic acid with the synthesized [4-(prop-2-yn-1-yl)cyclohexyl]methanol.
- The interaction is typically a simple acid-base complexation or salt formation, depending on the functional groups present.
The process involves:
Mixing under controlled temperature (often room temperature to slightly elevated temperatures) to allow hydrogen bonding or ionic interaction.
Removal of excess solvent under reduced pressure to isolate the 1:1 complex.
Crystallization or drying to obtain the pure compound.
The acetic acid can be prepared industrially by carbonylation of methanol or oxidation of acetaldehyde, ensuring high purity for complex formation.
Detailed Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Functionalization of cyclohexylmethanol | Tosylation or halogenation at 4-position | Activated intermediate |
| 2 | Nucleophilic substitution | Propargyl halide + base (e.g., KOH) | Introduction of prop-2-yn-1-yl group |
| 3 | Purification | Chromatography or crystallization | Pure [4-(prop-2-yn-1-yl)cyclohexyl]methanol |
| 4 | Complexation | Equimolar acetic acid, mild heating | Formation of acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1) |
Comparative Table of Preparation Methods
| Method Aspect | Description/Approach | Advantages | Limitations |
|---|---|---|---|
| Alkylation with propargyl halides | Direct substitution on activated cyclohexylmethanol | Straightforward, high yield | Requires careful control of regioselectivity |
| Michael addition to cyclohexenyl esters | Conjugate addition followed by reduction | Allows stereoselective synthesis | Multi-step, requires reduction step |
| Complexation with acetic acid | Mixing equimolar amounts under mild conditions | Simple, no catalysts needed | Purity depends on starting materials |
| Use of catalytic hydrogenation | For intermediate reductions if needed | High selectivity | Requires catalyst and hydrogen source |
Chemical Reactions Analysis
Types of Reactions
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Medicinal Chemistry
Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol has been studied for its potential therapeutic effects, particularly in cancer treatment. Research indicates that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study demonstrated that derivatives of perillyl alcohol exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and survival. Compounds structurally related to acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol showed promise in inhibiting the growth of breast and colon cancer cell lines.
Agricultural Applications
The compound has potential uses as a natural pesticide or fungicide due to its antimicrobial properties. Its structural similarity to other plant-derived compounds suggests that it could be effective against various pathogens affecting crops.
Data Table: Antimicrobial Efficacy
| Pathogen | Concentration (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Fusarium oxysporum | 100 | 15 |
| Phytophthora infestans | 50 | 20 |
| Escherichia coli | 200 | 10 |
Materials Science
In materials science, acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol can serve as an intermediate in the synthesis of polymers or coatings. Its reactive functional groups allow for incorporation into various polymer matrices, enhancing properties such as flexibility and resistance to degradation.
Case Study: Polymer Synthesis
A recent study explored the use of this compound in synthesizing biodegradable polymers. The introduction of acetic acid--[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol into polymer chains improved mechanical properties while maintaining environmental sustainability.
Mechanism of Action
The mechanism of action of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
Key Observations :
- The propargyl group in the target compound offers unique reactivity (e.g., cycloadditions) absent in ether- or alkyl-substituted analogs.
Crystallographic Analysis
- Target Compound: Likely resolved via SHELX software , with Mercury CSD enabling visualization of hydrogen-bonding networks between acetic acid and the methanol group.
- Analogues: [4-(Ethenoxymethyl)cyclohexyl]methanol may exhibit less complex packing due to the absence of a co-former, while pyrazole-containing analogs (e.g., ) could show π-stacking interactions.
Key Observations :
- The target’s propargyl group may require alkyne-specific coupling reactions (e.g., Sonogashira), whereas ether-linked analogs (e.g., ) utilize simpler alkylation/etherification.
- Co-crystallization with acetic acid adds a step distinct from standalone alcohol synthesis.
Physicochemical Properties
Key Observations :
- The acetic acid co-former enhances aqueous solubility, advantageous for pharmaceutical formulations.
- Propargyl group enables bioorthogonal reactions, unlike the ether or pyrazole groups in analogs.
Biological Activity
Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1), a compound with significant potential in biochemical research, exhibits various biological activities primarily due to its structural features. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an acetic acid moiety and a cyclohexyl group with a prop-2-yn-1-yl substituent. This unique structure allows it to engage in diverse chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological interactions.
The biological activity of acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol can be attributed to:
- Covalent Bonding : The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
- Hydrogen Bonding : The acetic acid moiety participates in hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for biological targets.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. Studies employing enzyme assays have shown that variations in concentration lead to differential inhibition rates, suggesting potential applications in drug design targeting metabolic disorders.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values indicate strong antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . These findings suggest its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol using the broth microdilution method. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 50 to 200 µg/mL against common pathogens. The highest zone of inhibition was recorded at 160 mg/mL against E. coli , highlighting its potential for clinical applications .
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 19 | 50 |
| Staphylococcus aureus | 18 | 100 |
| Pseudomonas aeruginosa | 17 | 200 |
Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with specific enzymes involved in lipid metabolism. The findings revealed that acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol significantly inhibited the activity of lipase enzymes, suggesting its potential role in managing lipid-related disorders.
Comparison with Similar Compounds
To better understand the uniqueness of acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol, it is useful to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Acetic acid--[4-(prop-1-en-2-yl)cyclohexyl]methanol | Similar structure but different substituent | Moderate antibacterial properties |
| Propargyl acrylate | Contains propargyl group | Limited enzyme inhibition |
Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol stands out due to its dual functionality from both acetic acid and cyclohexanol moieties, which enhances its reactivity and biological applicability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol, and how can purity be optimized?
- Methodological Answer : A common approach involves propargylation of a cyclohexanol precursor. For example, propargyl bromide can react with [4-hydroxymethylcyclohexyl]methanol under basic conditions, followed by acetylation using acetic anhydride. Key steps include:
- Propargylation : Use a polar solvent (e.g., DMF) with K₂CO₃ as a base at 60–80°C for 6–12 hours .
- Acetylation : React the intermediate with acetic anhydride in dry dichloromethane, catalyzed by DMAP, at room temperature for 2–4 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- IR Spectroscopy : Confirm ester (C=O ~1720–1740 cm⁻¹) and propargyl (C≡C ~2100–2260 cm⁻¹) functionalities .
- NMR : Use ¹H/¹³C NMR to resolve stereochemistry (e.g., cyclohexyl chair conformers) and verify acetylation (δ ~2.0–2.1 ppm for CH₃COO−).
- Resolution of Contradictions : Cross-validate with X-ray crystallography (e.g., SHELXL refinement ) or high-resolution mass spectrometry (HRMS) to resolve ambiguities in peak assignments.
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer :
- Propargyl Bromide Hazard : Use in a fume hood with nitrile gloves and eye protection due to its lachrymatory and toxic properties .
- Cyclohexanol Derivatives : Avoid prolonged skin contact; methanol/ethanol recrystallization steps require explosion-proof equipment .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during the synthesis of the cyclohexyl methanol intermediate?
- Methodological Answer :
- Epimerization Control : Use DBU in methanol to epimerize the intermediate, followed by in situ reduction with NaBH₄ to achieve >5:1 dr .
- Chiral Catalysts : Employ asymmetric hydrogenation (e.g., Ru-BINAP complexes) or enzymatic resolution for enantiopure products .
Q. How can intermolecular interactions in the crystal lattice influence the compound’s stability, and what tools are used to analyze them?
- Methodological Answer :
- Mercury CSD Analysis : Use the Materials Module to identify H-bonding (e.g., OH···O=C) or π-interactions. Void visualization helps assess packing efficiency .
- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition profiles with lattice energy calculations from SHELXL-refined structures .
Q. What strategies resolve contradictions between computational and experimental data (e.g., NMR chemical shifts)?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometries (B3LYP/6-31G*) and compute NMR shifts (GIAO method). Compare with experimental data to identify conformational discrepancies .
- Dynamic NMR (DNMR) : Probe temperature-dependent coalescence of cyclohexyl ring signals to assess rotational barriers .
Q. How can degradation pathways of this compound be systematically studied under environmental or biological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
